4-(Benzylthio)-2-methylaniline
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Overview
Description
4-(BENZYLSULFANYL)-2-METHYLANILINE is an organic compound that features a benzylsulfanyl group attached to a 2-methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-METHYLANILINE typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorobenzylsulfanyl with 2-methylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-2-METHYLANILINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antimalarial properties, particularly in the synthesis of chalcone derivatives.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-2-METHYLANILINE varies depending on its application. For instance, its antimalarial activity is believed to involve the inhibition of hemozoin formation in Plasmodium species. This inhibition disrupts the parasite’s ability to detoxify free heme, leading to its death . The compound’s antibacterial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLSULFANYL)BENZONITRILE: Similar structure but with a nitrile group instead of an amine.
4-(BENZYLSULFANYL)CHALCONES: Chalcone derivatives with similar sulfanyl groups.
Uniqueness
4-(BENZYLSULFANYL)-2-METHYLANILINE is unique due to its specific combination of a benzylsulfanyl group and a 2-methylaniline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H15NS |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-methylaniline |
InChI |
InChI=1S/C14H15NS/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
InChI Key |
VRYXAKDSWJEOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N |
Origin of Product |
United States |
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